molecular formula C19H18FN3O4S B2996895 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 1105243-19-3

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B2996895
CAS No.: 1105243-19-3
M. Wt: 403.43
InChI Key: KPDRJIRWWFQWCH-UHFFFAOYSA-N
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Description

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic compound that features both oxazole and sulfonamide functional groups. The presence of these groups suggests potential biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves the formation of the oxazole ring followed by the introduction of the sulfonamide group. One common method involves the cyclization of a precursor containing a fluorophenyl group to form the oxazole ring. This is followed by a reaction with a sulfonamide derivative to introduce the sulfonamide group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound .

Scientific Research Applications

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets in the body. The oxazole ring can interact with enzymes and receptors, while the sulfonamide group can inhibit certain biological pathways. This dual functionality allows the compound to exert a range of biological effects .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound with a similar oxazole structure.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

What sets 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide apart from these similar compounds is its unique combination of the oxazole and sulfonamide groups. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications .

Properties

IUPAC Name

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S/c20-17-4-2-1-3-16(17)18-11-14(23-27-18)12-19(24)22-10-9-13-5-7-15(8-6-13)28(21,25)26/h1-8,11H,9-10,12H2,(H,22,24)(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDRJIRWWFQWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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